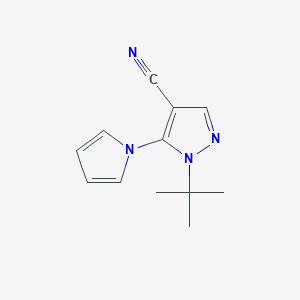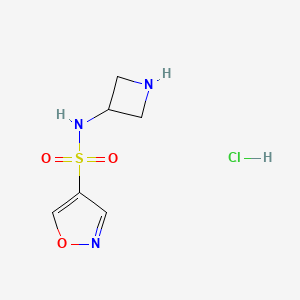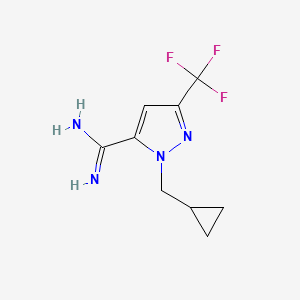
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
説明
“1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The trifluoromethyl group attached to the pyrazole ring is a common motif in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and cyclopropylmethyl groups . Trifluoromethylation is a common reaction in organic synthesis, and there are many methods available .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a cyclopropylmethyl group . The trifluoromethyl group is known to have three equivalent C–F bonds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl-containing compounds are known to have strong C–F bonds .
科学的研究の応用
Synthesis and Applications in Fluorescence and Herbicides :
- Wu et al. (2006) synthesized a similar compound, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, and explored its use in creating novel fluorescent molecules and potential herbicides. Their research found that these molecules exhibited strong fluorescence and could act as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, offering potential applications in agricultural chemistry (Wu et al., 2006).
Cyclocondensation Reactions :
- Flores et al. (2006) conducted a study on the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, a similar compound to 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide. This research focused on the cyclocondensation of pyrazoles with trifluoroalk-3-en-2-ones, contributing to the field of organic chemistry (Flores et al., 2006).
Annulation Reactions :
- Xue et al. (2016) studied the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines, leading to the synthesis of 1,3,5-trisubstituted pyrazoles. This research provides insight into the creation of diverse pyrazole derivatives, which can be vital in developing new chemical entities (Xue et al., 2016).
Ring-Chain Isomerism in Conjugated Guanylhydrazones :
- Kathuria et al. (2018) explored the ring-chain isomerism in conjugated guanylhydrazones, finding that extended reaction times led to the formation of 4,5-dihydro-1H-pyrazole-1-carboximidamide. This study contributes to the understanding of isomerism in organic compounds and their potential applications (Kathuria et al., 2018).
Synthesis of Condensed Pyrazoles :
- Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles. This study highlights the potential of these compounds in the field of medicinal chemistry and organic synthesis (Arbačiauskienė et al., 2011).
作用機序
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .
Mode of Action
The trifluoromethyl group in other compounds has been associated with the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
将来の方向性
生化学分析
Biochemical Properties
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance its binding affinity to target proteins, thereby influencing the biochemical pathways it participates in . The compound has been shown to interact with enzymes involved in radical trifluoromethylation, which is a crucial process in the synthesis of pharmaceuticals and agrochemicals . Additionally, the cyclopropylmethyl group contributes to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to alterations in cellular responses to external stimuli, thereby affecting cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on gene expression can result in changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoromethyl group enhances its binding affinity to target proteins, leading to the inhibition or activation of specific enzymes . This interaction can result in the modulation of biochemical pathways and cellular processes. Additionally, the compound’s ability to influence gene expression further contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to have beneficial effects on cellular processes, while higher dosages can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm . Toxicity studies have highlighted the importance of determining the appropriate dosage to minimize adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl group plays a crucial role in its metabolic stability and reactivity . The metabolic pathways involving the compound can lead to changes in metabolic flux and metabolite levels, which can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to bind to specific transporters, facilitating its movement across cellular membranes . Additionally, the compound’s distribution within tissues can affect its localization and accumulation, thereby influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within subcellular compartments can affect its activity and function, as it interacts with different biomolecules in these environments . Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical roles and mechanisms of action .
特性
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-3-6(8(13)14)16(15-7)4-5-1-2-5/h3,5H,1-2,4H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIPWOXXJOJYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


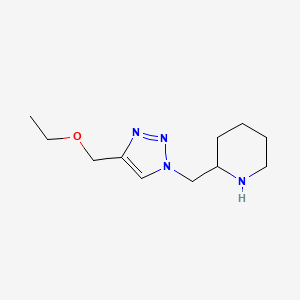
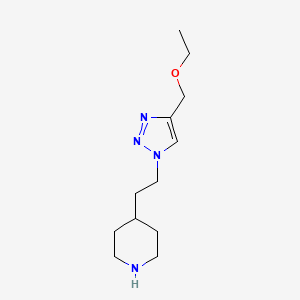
![2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480672.png)
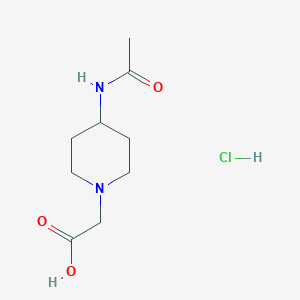
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480675.png)
![2-(piperidin-4-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1480679.png)
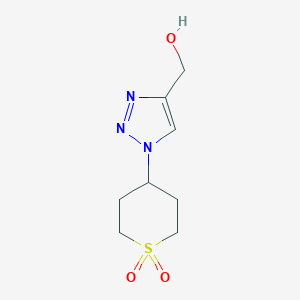
![N-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1480682.png)

